molecular formula C15H15N5O B2958095 3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872591-23-6

3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2958095
CAS No.: 872591-23-6
M. Wt: 281.319
InChI Key: UURYFQIIHCGOAP-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C15H15N5O and its molecular weight is 281.319. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have been dedicated to synthesizing and characterizing derivatives of triazolopyrimidines, including 3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one. These compounds are of interest due to their complex structures and potential biological activities. For instance, Hassneen and Abdallah (2003) described new routes to Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, showcasing the synthetic versatility of related compounds (Hassneen & Abdallah, 2003). Similarly, Farghaly (2008) synthesized and reacted 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one with various reagents to afford substituted pyridine, pyrazole, isoxazole, and azolopyrimidines, indicating the compound's potential in generating diverse derivatives with possible biological activities (Farghaly, 2008).

Antimicrobial Applications

The antimicrobial properties of triazolopyrimidine derivatives have been a significant focus of research. Kumar et al. (2009) synthesized new 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines and tested them for antibacterial activity against various bacteria, finding some compounds to be as potent or more potent than commercially available antibiotics (Kumar et al., 2009).

Antitumor and Antioxidant Activities

Farag and Fahim (2019) explored the antitumor activity of novel pyrazole and pyrimidine derivatives against the MCF-7 cell line, along with their antimicrobial and antioxidant activities. This study highlights the potential of such compounds in developing new therapeutic agents (Farag & Fahim, 2019).

Structural and Spectroscopic Analysis

Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and characterized its structure through X-ray diffraction and spectroscopic techniques. The study also assessed its antibacterial activity, contributing to the understanding of such compounds' interaction with biological systems (Lahmidi et al., 2019).

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-4-5-19-9-16-14-13(15(19)21)17-18-20(14)12-7-10(2)6-11(3)8-12/h4,6-9H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURYFQIIHCGOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC=C)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321744
Record name 3-(3,5-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872591-23-6
Record name 3-(3,5-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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